5,8-Dihydroquinazolin-4(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
99966-39-9 |
|---|---|
Molecular Formula |
C8H8N2O |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
5,8-dihydro-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H8N2O/c11-8-6-3-1-2-4-7(6)9-5-10-8/h1-2,5H,3-4H2,(H,9,10,11) |
InChI Key |
YDLXJCDLZOMJLE-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC2=C1C(=O)NC=N2 |
Origin of Product |
United States |
Synthetic Methodologies for Dihydroquinazolin 4 1h One Derivatives
Classical and Established Synthetic Approaches
Established methods for the synthesis of the dihydroquinazolinone core often involve the formation of the heterocyclic ring through condensation and cyclization reactions. These approaches have been refined over the years to improve yields, simplify procedures, and employ greener reaction conditions.
Cyclocondensation Reactions of Anthranilamide and Aldehydes/Ketones
A primary and straightforward method for synthesizing 2,3-dihydroquinazolin-4(1H)-ones is the direct cyclocondensation of anthranilamide with various aldehydes or ketones. researchgate.net This reaction is versatile and can be catalyzed by a range of catalysts, including acids, bases, iodine, and metal salts. researchgate.net The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and yield.
For instance, a gallium-containing MCM-22 zeolite material has been demonstrated as an effective heterogeneous catalyst for this cyclocondensation in ethanol (B145695), affording yields of up to 95%. nih.gov This method is advantageous due to the use of a green solvent and the ease of catalyst recovery. nih.gov The reaction has been successfully applied to a variety of cyclic, aromatic, and aliphatic aldehydes. nih.gov Similarly, reactions of anthranilamide with bisulfite adducts of five-, six-, and seven-membered ketones have been shown to produce the corresponding cyclized dihydro products in satisfactory yields. researchgate.net
The reaction mechanism generally involves the initial formation of a Schiff base between the amino group of anthranilamide and the carbonyl group of the aldehyde or ketone, followed by an intramolecular cyclization and dehydration to yield the final 2,3-dihydroquinazolin-4(1H)-one product. The use of catalysts facilitates these steps, leading to higher yields and shorter reaction times.
A variety of catalysts have been explored for this transformation, each with its own merits. Some of the reported catalysts include:
Heterogeneous catalysts: Ga-MCM-22 nih.gov, H3BO3/montmorillonite K10 researchgate.net
Homogeneous catalysts: Lactic acid researchgate.net
Nanocatalysts: Nano-SiO2-SO3H researchgate.net
These catalysts often allow for milder reaction conditions and improved yields compared to uncatalyzed reactions.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) have gained prominence in the synthesis of complex molecules like dihydroquinazolinones due to their efficiency, atom economy, and ability to generate diverse structures in a single step. nih.gov
A widely employed multicomponent strategy for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones involves the one-pot reaction of isatoic anhydride (B1165640), an aldehyde or ketone, and an amine or ammonium (B1175870) salt. researchgate.netnih.govnih.govresearchgate.netopenmedicinalchemistryjournal.com This approach is highly convergent and allows for the introduction of diversity at three positions of the dihydroquinazolinone scaffold.
Various catalysts have been developed to promote this transformation, including:
Magnetic Nanoparticles: Fe3O4 nanoparticles have been used as a magnetically recoverable catalyst in water, providing high yields of 2,3-dihydroquinazolin-4(1H)-ones. nih.gov
Iodine: Molecular iodine has been shown to be an effective and inexpensive catalyst for this reaction under solvent-free conditions, leading to excellent product yields. tandfonline.com
Ionic Liquids: Ionic liquids have been utilized as both a solvent and a catalyst system for this multicomponent reaction. openmedicinalchemistryjournal.com
Green Catalysts: Gluconic acid aqueous solution has been employed as a bio-based, green solvent and catalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives. openmedicinalchemistryjournal.com Acetic acid has also been used as a catalyst in this one-pot, three-component reaction. nih.gov
The reaction is believed to proceed through the initial reaction of the amine with isatoic anhydride to form an intermediate 2-aminobenzamide (B116534) derivative. This intermediate then reacts with the aldehyde or ketone to form a Schiff base, which subsequently undergoes intramolecular cyclization to afford the final product. The use of ammonium acetate (B1210297) as the amine source is also a common practice. researchgate.net
A selection of catalysts and the corresponding yields for the three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones is presented in the table below.
| Catalyst | Amine Source | Solvent | Conditions | Yield (%) |
| Fe3O4 Nanoparticles | Various amines | Water | Not specified | High |
| Iodine | Various amines | Solvent-free | Not specified | Excellent |
| Nano-SiO2-SO3H | Ammonium acetate | Solvent-free | 110 °C | Not specified |
| Lactic acid | Ammonium acetate | Neat | 70 °C | Satisfactory |
| Acetic acid | Aniline (B41778) and derivatives | Not specified | Not specified | Not specified |
| N-halosulfonamides | Acyl hydrazines or NH4OAc | EtOH/H2O | Reflux | Excellent |
This table summarizes some of the catalysts used in the three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones, highlighting the versatility of this approach.
Another approach involves a two-component reaction of isatoic anhydride with an amine, which is then followed by subsequent reaction steps to form the quinazolinone ring system. For instance, the reaction of isatoic anhydride with an amine can yield an N-substituted anthranilamide, which can then be cyclized with a suitable one-carbon synthon. An example is the reaction with ethyl orthoformate under reflux to produce 4-(3H)-quinazolinone. mdpi.com
In some cases, the reaction of isatoic anhydride with an amine can lead to the formation of an intermediate that can undergo further transformations. For example, a two-component reaction between isatoic anhydride and an N-acetyl amine, catalyzed by pyridinium (B92312) p-toluenesulfonate (PPTS), has been developed to synthesize 2,3-disubstituted quinazolin-4(3H)-ones. researchgate.net
Ring Closure and Reduction Strategies
The synthesis of dihydroquinazolinones can also be achieved through the modification of pre-existing heterocyclic rings. One such strategy involves the ring closure of a suitable precursor followed by a reduction step. mdpi.com For example, a 2-aminobenzamide derivative can be cyclized with a carbonyl compound, and if the resulting product is a quinazolinone, a subsequent reduction of the C2-N3 double bond would lead to the desired dihydroquinazolinone.
Derivatization from Quinazolinone and Quinazoline (B50416) Precursors
Dihydroquinazolin-4(1H)-ones can be synthesized through the derivatization of existing quinazolinone or quinazoline precursors. nih.govmdpi.com This can involve the reduction of the C2-N3 double bond in a quinazolinone to yield the corresponding dihydro derivative. Additionally, functional group transformations on a pre-formed dihydroquinazolinone ring can be used to introduce further diversity. For example, some derivatives of quinazoline and 1,2-dihydroquinazoline N(3)-oxide have been synthesized and their structures confirmed by X-ray crystal structure analysis. nih.gov
Advanced and Green Chemistry Approaches in Dihydroquinazolin-4(1H)-one Synthesis
Modern synthetic strategies for dihydroquinazolin-4(1H)-ones are increasingly focused on green chemistry principles. These approaches often involve one-pot, multi-component reactions that are atom-economical and utilize recoverable catalysts, minimizing environmental impact. rsc.orgbenthamdirect.com
Catalytic Systems for Dihydroquinazolin-4(1H)-one Formation
A diverse array of catalytic systems has been explored to facilitate the synthesis of 5,8-dihydroquinazolin-4(1H)-one derivatives. These catalysts play a crucial role in activating the reacting molecules and directing the course of the reaction towards the desired product.
Transition metals, particularly copper, have proven to be effective catalysts in the synthesis of dihydroquinazolin-4(1H)-ones. Copper-catalyzed reactions offer mild conditions and good functional group tolerance.
A notable example is the copper-catalyzed one-pot synthesis from 2-nitrobenzonitriles and carbonyl compounds. organic-chemistry.orgthieme-connect.comorganic-chemistry.org This method utilizes a copper salt, such as copper(I) chloride (CuCl), in the presence of a reductant like diboronic acid. organic-chemistry.orgthieme-connect.com The reaction proceeds efficiently in an aqueous methanol (B129727) medium at a moderate temperature of 60°C, yielding the desired products in good to excellent yields (63–93%). organic-chemistry.org The process involves the initial reduction of the nitro group, followed by a tandem reaction sequence to form the dihydroquinazolinone ring. organic-chemistry.orgthieme-connect.com The practicality of this method has been demonstrated on a gram scale. organic-chemistry.org Other copper-based catalysts, like copper-carbon nanotubes, have also been employed in three-component reactions of isatoic anhydride, amines or ammonium acetate, and aldehydes. ijarsct.co.in
| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| CuCl (20 mol%) | 2-Nitrobenzonitrile, Benzaldehyde, B₂(OH)₄ | H₂O–MeOH (1:1) | 60 | 3 | 93 |
| Cu-CNTs | Isatoic anhydride, Ammonium acetate, Aldehyde | Not Specified | Not Specified | Not Specified | High |
Bismuth nitrate (B79036) pentahydrate has emerged as an effective catalyst for the synthesis of dihydroquinazolin-4(1H)-one derivatives. Its catalytic activity is attributed to its Lewis acidic nature. This catalyst has been successfully used in the one-pot, three-component condensation of isatoic anhydride, an aldehyde, and a primary amine or ammonium acetate. The reactions are typically carried out under mild conditions and provide good to excellent yields of the desired products. The use of bismuth nitrate offers advantages such as low toxicity, ready availability, and ease of handling.
Lewis acids are a prominent class of catalysts for dihydroquinazolin-4(1H)-one synthesis. They function by activating carbonyl groups towards nucleophilic attack.
Tin(II) chloride dihydrate (SnCl₂·2H₂O): This inexpensive and readily available Lewis acid has been effectively used to catalyze the three-component reaction of isatoic anhydride, aldehydes, and amines. The reactions typically proceed in ethanol at reflux temperature, affording the products in high yields.
Iodine (I₂): Molecular iodine has been recognized as a mild and versatile Lewis acid catalyst for various organic transformations, including the synthesis of dihydroquinazolin-4(1H)-ones. rsc.org It can catalyze the cyclocondensation of anthranilamide with aldehydes. rsc.org While reactions in ionic liquids or ethyl acetate have been reported, an aqueous medium using Lugol's solution (I₂/KI) has also been explored to overcome the poor solubility of iodine in water. rsc.org Although the yields are generally good (66–95%), the reaction times can be lengthy, sometimes up to 15 hours. rsc.org
Other Lewis acids such as scandium(III) triflate and ytterbium(III) triflate have also been successfully employed. nih.govorganic-chemistry.org For instance, Yb(OTf)₃ has been used in the synthesis of dihydroquinazolin-4-ones by combining an anthranilamide derivative with a benzylated intermediate. nih.gov
| Catalyst | Reactants | Solvent/Conditions | Time | Yield (%) |
|---|---|---|---|---|
| I₂ (as Lugol's solution) | Anthranilamide, Aldehyde | Aqueous medium | Up to 15 h | 66-95 |
| Yb(OTf)₃ | Anthranilamide derivative, Benzylated intermediate | Not Specified | Not Specified | Not Specified |
Brønsted acids are widely used catalysts for the synthesis of dihydroquinazolin-4(1H)-ones, promoting the reaction through protonation of intermediates. rsc.org
p-Toluenesulfonic acid (p-TSA): This strong organic acid is an effective catalyst for the synthesis of various heterocyclic compounds, including quinazolines. rsc.orgwikipedia.orgresearchgate.netajgreenchem.com It has been used in the one-pot synthesis of tetracyclic 1,2-dihydroquinolines from aliphatic ketones and anilines. rsc.org
Citric acid: As a green and non-toxic catalyst, citric acid has been successfully used for the one-pot, three-component synthesis of substituted 2,3-dihydroquinazolin-4(1H)-ones. benthamdirect.comresearchgate.net The reaction of isatoic anhydride, aldehydes, and primary amines or ammonium acetate proceeds in water at 80°C, providing good yields and high purity of the products. benthamdirect.com The catalyst is also recoverable. benthamdirect.com In another study, 20 mol% of citric acid in methanol at 60°C for 2 hours was used to synthesize (E)-3-aryl-2-styryl-2,3-dihydroquinazolin-4-(1H)-ones. researchgate.net
Lactic acid: This natural and inexpensive acid serves as an efficient and green catalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. researchgate.netdntb.gov.uaresearchgate.net It has been utilized in solvent-free conditions for the one-pot, four-component synthesis of related heterocyclic derivatives. researchgate.net The use of lactic acid (20 mol%) in an ethanol/water mixture at 70°C has been shown to be highly effective for the synthesis of other heterocyclic systems like 4H-benzo[b]pyrans. iau.ir
Amberlyst-15: This strongly acidic, macro-porous polystyrene-based cation exchange resin is a versatile and reusable heterogeneous catalyst. cu.edu.egarkat-usa.orgresearchgate.netderpharmachemica.com It has been employed in the synthesis of 2-substituted 2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzamides and aromatic aldehydes, achieving excellent yields (96–98%) in short reaction times (10–30 min). cu.edu.eg
Sulfonic acid functionalized silica (B1680970) nanoparticles: These solid acid catalysts offer high surface area and strong acidic properties, enhancing reaction efficiency. nih.govmdpi.comarabjchem.orgrsc.orgresearchgate.netiaamonline.org Nano-SiO₂-SO₃H has been used for the one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives from isatoic anhydride, an aromatic aldehyde, and ammonium acetate under solvent-free conditions at 110°C. nih.gov This method provides excellent yields (85-98%) in very short reaction times (5–20 minutes) and the catalyst is easily recoverable and reusable. nih.gov Other variations include sulfonic acid functionalized SBA-15 and silica-coated magnetic nanoparticles. mdpi.comarabjchem.orgrsc.orgresearchgate.netiaamonline.org
| Catalyst | Reactants | Solvent/Conditions | Time | Yield (%) |
|---|---|---|---|---|
| Citric acid | Isatoic anhydride, Aldehyde, Amine/Ammonium acetate | Water, 80°C | Not Specified | Good |
| Citric acid (20 mol%) | Isatoic anhydride, Cinnamaldehyde, Aniline | Methanol, 60°C | 2 h | 30-80 |
| Amberlyst-15 | 2-Aminobenzamide, Aromatic aldehyde | Not Specified | 10-30 min | 96-98 |
| Nano-SiO₂-SO₃H (0.02 g) | Isatoic anhydride (0.5 mmol), Aromatic aldehyde (0.5 mmol), Ammonium acetate (1 mmol) | Solvent-free, 110°C | 5-20 min | 85-98 |
While acid catalysis is more common, base-catalyzed syntheses of dihydroquinazolin-4(1H)-ones have also been reported. Potassium carbonate (K₂CO₃) is an example of a base that can promote these reactions. The mechanism typically involves the deprotonation of a nucleophile, initiating the cyclization cascade. Base-promoted methods can offer an alternative synthetic route, particularly for substrates that may be sensitive to acidic conditions.
Heterogeneous Catalysis (e.g., TiO2 nanoparticles, bio-based magnetite nanoparticles)
Recent advancements in heterogeneous catalysis have highlighted the potential of titanium dioxide (TiO2) nanoparticles and bio-based magnetite nanoparticles in organic synthesis.
Titanium Dioxide (TiO2) Nanoparticles:
Titanium dioxide nanoparticles have been recognized as effective photocatalysts in various energy and environmental applications. researchgate.net Their synthesis can be achieved through methods like sol-gel, hydrothermal, and precipitation. researchgate.netnih.gov Green synthesis routes, utilizing plant extracts such as Neem, Malva parviflora, and Cochlospermum gossypium, offer an eco-friendly alternative for producing TiO2 nanoparticles. nih.govsci-hub.senih.govresearchgate.net These green-synthesized nanoparticles have shown enhanced photocatalytic and antimicrobial activities. nih.govresearchgate.net While their primary application has been in areas like water purification and degradation of pollutants, their catalytic potential in the synthesis of heterocyclic compounds like quinoline (B57606) derivatives has been explored. researchgate.netsci-hub.se The use of TiO2 nanoparticles as a heterogeneous catalyst for the synthesis of 1,2-dihydroquinoline (B8789712) derivatives has been reported to give excellent yields with an easy, non-chromatographic work-up. sci-hub.se
Bio-based Magnetite Nanoparticles:
Magnetite (Fe3O4) nanoparticles are of significant interest due to their magnetic properties, which allow for easy separation and recovery of the catalyst from the reaction mixture. nih.gov These nanoparticles can be synthesized via chemical methods like co-precipitation or through biological routes using organisms such as bacteria. nih.govrsc.org Bio-synthesis is considered an environmentally friendly process that can produce nanoparticles with uniform size and high crystallinity. nih.govsciencepublishinggroup.com
Magnetite nanoparticles have been successfully employed as catalysts in the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives. inorgchemres.org For instance, MgFe2O4@SiO2-SO3H has been used as an efficient, magnetically recoverable, and recyclable catalyst in the microwave-assisted, solvent-free synthesis of these compounds, resulting in high conversion rates and shorter reaction times. iaamonline.org The bio-inspired synthesis of magnetite nanoparticles, which mimics natural biomineralization processes, offers a promising avenue for creating tailored catalysts for a variety of applications, including the synthesis of complex organic molecules. rsc.org
Solvent-Free and Environmentally Benign Protocols
In line with the principles of green chemistry, significant efforts have been directed towards developing solvent-free and environmentally friendly protocols for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives. These methods aim to minimize or eliminate the use of hazardous organic solvents, reduce energy consumption, and utilize renewable resources.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, such as rapid reaction rates, higher yields, and cleaner reactions. nih.govresearchgate.netnih.gov This technology has been successfully applied to the synthesis of various quinazolinone derivatives.
A one-pot, microwave-assisted protocol has been developed for the synthesis of 5,6-dihydroquinazolinones from acyclic precursors, a process that forms multiple chemical bonds in a single operation without the need for chromatographic purification. rsc.org Furthermore, the aromatization of these dihydroquinazolinones can also be achieved efficiently using microwave assistance. rsc.org
The synthesis of 4-phenylquinazolin-2(1H)-one derivatives has been accomplished in approximately one hour with good yields (31–92%) using microwave irradiation. nih.gov Similarly, a microwave-assisted, solvent-free synthesis of 2,3-dihydroquinazolin-4(1H)-ones using a magnetically recoverable MgFe2O4@SiO2-SO3H catalyst has been reported, highlighting the synergy between microwave technology and heterogeneous catalysis. iaamonline.org This approach not only accelerates the reaction but also simplifies product isolation and catalyst recycling. iaamonline.org The use of microwave irradiation is in agreement with the principles of green chemistry, providing a more sustainable and efficient alternative to traditional synthetic methods. researchgate.netdntb.gov.ua
Ultrasonic Conditions
Ultrasonic irradiation provides an alternative energy source for promoting chemical reactions. This technique, known as sonochemistry, can enhance reaction rates and yields through the phenomenon of acoustic cavitation.
The synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives has been successfully achieved under ultrasonic conditions. One notable example involves a one-pot, three-component reaction of isatoic anhydride, amines, and pyrazole (B372694) carbaldehydes catalyzed by a recoverable magnetic nanoparticle catalyst ([γ-Fe2O3@HAp-SO3H]) in a water-ethanol mixture. benthamdirect.comingentaconnect.com This method offers several advantages, including short reaction times, mild conditions, a simple work-up procedure, and good product yields. benthamdirect.comingentaconnect.com
Furthermore, the combination of ultrasonic irradiation with the use of deep eutectic solvents has been shown to be an effective and green protocol for synthesizing bis-quinazolin-4-one derivatives. nih.gov This sono-synthesis proceeds rapidly and provides the desired products in good to excellent yields. nih.gov The use of ultrasound has also been combined with natural catalysts like lemon juice for the synthesis of 3-substituted quinazolin-4(3H)-ones, demonstrating a mild and non-hazardous reaction pathway. nih.gov
Deep Eutectic Solvents
Deep eutectic solvents (DESs) have gained significant attention as green and sustainable alternatives to conventional volatile organic solvents. researchgate.net These solvents are typically formed by mixing a hydrogen bond donor and a hydrogen bond acceptor, resulting in a mixture with a melting point lower than that of the individual components. tandfonline.com DESs are advantageous due to their low cost, biodegradability, low toxicity, and high solvation capacity. nih.govresearchgate.net
A mild and green protocol for the synthesis of substituted quinazolinones and dihydroquinazolinones has been developed using a deep eutectic solvent to mediate the cyclization reaction. rsc.org This method has proven effective for a range of aldehydes, affording the products in good to excellent yields. researchgate.netrsc.org For instance, a DES composed of L-(+)-tartaric acid and choline (B1196258) chloride has been successfully employed, and it was found to be recyclable. nih.gov
In some cases, DESs can act as both the solvent and the catalyst. tandfonline.com The synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones has been achieved using a choline chloride:urea deep eutectic solvent. tandfonline.com The use of DESs aligns with the principles of green chemistry, offering an environmentally benign medium for organic transformations. tandfonline.comtandfonline.com
Natural Catalysts (e.g., Lemon Juice)
The use of natural catalysts is a highly attractive approach in green chemistry due to their ready availability, low cost, and biodegradability. Lemon juice, which is acidic in nature, has been effectively utilized as a natural catalyst for the synthesis of dihydroquinazolinone derivatives.
An eco-friendly and novel synthesis of 2-aryl/heteroaryl substituted 2,3-dihydroquinazolin-4(1H)-ones has been developed using lemon juice as a catalyst in conjunction with concentrated solar radiation. rsc.orgresearchgate.net This method, involving the reaction of 2-aminobenzamide with various aldehydes, achieved a product yield of up to 97% in just 10 minutes under optimized conditions. rsc.org The acidic components of lemon juice are believed to facilitate the reaction by protonating the aldehyde, thereby enhancing its electrophilicity. researchgate.net
This green approach has been shown to be superior to several other catalysts, including conventional acid catalysts and some nanocatalysts. researchgate.net The use of lemon juice as a catalyst has also been explored for the synthesis of octahydroquinazolinone derivatives via the Biginelli reaction under solvent-free and microwave-irradiation conditions, providing excellent yields. wjpps.com This methodology represents a simple, economical, and environmentally friendly route for the synthesis of these heterocyclic compounds. wjpps.comijaers.com
Concentrated Solar Radiation (CSR) as Renewable Energy Source
Harnessing solar energy for chemical transformations is a key goal of sustainable chemistry. Concentrated solar radiation (CSR) provides a renewable and powerful energy source that can drive organic reactions, often with increased efficiency and reduced reaction times.
A novel and environmentally friendly method for the synthesis of 2-aryl/heteroaryl substituted 2,3-dihydroquinazolin-4(1H)-ones utilizes concentrated solar radiation in combination with a natural catalyst, lemon juice. rsc.org This innovative approach aligns perfectly with the principles of green chemistry by employing a renewable energy source and a biodegradable catalyst. rsc.org
The reaction between 2-aminobenzamide and a variety of aromatic and heteroaromatic aldehydes under CSR was optimized, leading to product yields as high as 97% in a remarkably short reaction time of 10 minutes. rsc.org This demonstrates the potential of solar energy as a viable alternative to conventional energy-intensive heating methods in organic synthesis. rsc.org Comparative studies confirmed that the combination of CSR and lemon juice was more efficient than other catalysts and solvents, highlighting the synergistic effect of these green components. rsc.org This methodology not only offers a sustainable pathway for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives but also showcases the broader potential of solar-powered organic synthesis. rsc.orgresearchgate.net
Mechanochemical Activation
Mechanochemical activation, a solvent-free approach utilizing mechanical energy from grinding or ball-milling to initiate chemical reactions, has emerged as a green and efficient methodology for synthesizing dihydroquinazolin-4(1H)-one derivatives. acs.orgresearchgate.net This technique, often referred to as "grindstone chemistry," offers significant advantages by reducing or eliminating the need for hazardous solvents, which in turn lowers costs and simplifies operational procedures. acs.orgresearchgate.net
Early applications of this method for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones involved the simple grinding of reactants in a mortar and pestle, sometimes accompanied by heating. nih.gov More recent advancements have employed ball milling, which provides more consistent and scalable results. acs.org
Research has demonstrated that the reaction of anthranilamide with various aldehydes under mechanochemical conditions, catalyzed by a Brønsted acid like p-toluenesulfonic acid (p-TSA), can produce 2,3-dihydroquinazolin-4(1H)-one derivatives in moderate to excellent yields. researchgate.net A key feature of this method is the remarkably short reaction time, often ranging from just 3 to 15 minutes. researchgate.net The efficiency of the ball-milling process can also be influenced by operational parameters such as the diameter of the balls used in the mill. acs.org
The combination of a recyclable catalyst system, such as tartaric acid-SDS, with mechanochemical activation at room temperature has been shown to significantly improve upon previous methods for synthesizing these compounds, even in large-scale reactions.
Table 1: Mechanochemical Synthesis of 2,3-Dihydroquinazolin-4(1H)-one Derivatives
| Catalyst | Activation Method | Reaction Time | Yield |
| p-Toluenesulfonic acid (p-TSA) | Grinding/Ball Milling | 3–15 min | Moderate to Excellent |
This table summarizes findings for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives, a closely related isomer group, as specific data for the 5,8-isomer is not extensively documented in this context.
Proposed Reaction Mechanisms in Dihydroquinazolin-4(1H)-one Synthesis
The formation of the dihydroquinazolin-4(1H)-one scaffold is generally understood to proceed through a cyclocondensation reaction. The most common pathway involves the reaction of an anthranilamide derivative with an aldehyde or ketone. nih.govtandfonline.com While the specific intermediates may vary based on the starting materials and catalysts used, a general mechanism has been widely proposed. nih.govuobaghdad.edu.iq
A plausible mechanism for the acid-catalyzed reaction between anthranilamide and an aldehyde proceeds through the following steps nih.gov:
Imine Formation: The reaction initiates with the nucleophilic attack of the primary amino group of anthranilamide on the carbonyl carbon of the aldehyde. This is often facilitated by a catalyst.
Intermediate Formation: This initial attack forms a hydroxyl intermediate.
Dehydration: The hydroxyl intermediate then undergoes dehydration, losing a molecule of water to form a Schiff base (an imine intermediate). nih.govuobaghdad.edu.iq
Intramolecular Cyclization: The final step is an intramolecular nucleophilic attack by the nitrogen of the amide group on the imine carbon. This ring-closing step yields the final 2,3-dihydroquinazolin-4(1H)-one product. nih.govuobaghdad.edu.iq
When isatoic anhydride is used as a starting material with a primary amine, the reaction is believed to first proceed via the formation of an anthranilamide intermediate through condensation and subsequent decarboxylation. uobaghdad.edu.iq This intermediate then reacts with the aldehyde as described above. uobaghdad.edu.iq
In reactions involving ketones and a zeolite catalyst, it is proposed that the Brønsted acid sites of the catalyst activate the ketone. This activation facilitates the nucleophilic attack by anthranilamide, leading to cyclization and the formation of the dihydroquinazolinone structure. tandfonline.com
Structural Elucidation and Spectroscopic Analysis of Dihydroquinazolin 4 1h One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation spectra, the connectivity and spatial arrangement of atoms can be determined.
¹H NMR Analysis and Chemical Shift Interpretation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. In the context of dihydroquinazolin-4(1H)-one derivatives, the ¹H NMR spectrum reveals characteristic signals that can be assigned to specific protons within the molecule.
For instance, in a series of synthesized 2,3-dihydroquinazolin-4(1H)-ones, the chemical shifts of the aromatic protons are influenced by the nature and position of substituents. Phenyl and tolyl substituted analogues have shown good cytotoxic activities. nih.gov The concentration-dependent chemical shifts observed in quinoline (B57606) derivatives suggest that π-π stacking interactions between the aromatic rings can influence the shielding of protons, causing them to shift downfield as the concentration decreases. uncw.edu
In the ¹H NMR spectra of some 5-(4,5-dihydro-1H-pyrazol-3-yl)-3,4-dihydropyrimidin-2(1H)-one derivatives, the proton signals for the dihydropyrimidine (B8664642) and pyrazole (B372694) rings, as well as the aromatic substituents, are clearly distinguishable. For example, in 2a, the NH proton appears as a broad doublet at 7.58 ppm, while the H-6 proton is a singlet at 6.72 ppm. researchgate.net The aromatic protons typically appear as a multiplet in the range of 6.40-7.40 ppm. researchgate.net
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in Dihydroquinazolinone-Related Structures
| Compound/Fragment | H-4 | H-6 | ArH | NH | Reference |
| 2a | 5.43 (d, J = 2.8 Hz) | 6.72 (s) | 6.40-7.40 (m) | 7.58 (br. d, J = 2.8 Hz) | researchgate.net |
| 2c | 5.36 (d, J = 2.8 Hz) | - | 6.60-7.40 (m) | 7.60 (br. d, J = 2.8 Hz) | researchgate.net |
| 2e | 5.14 (d, J = 4.0 Hz) | - | 6.85-7.40 (m) | 7.54 (br. d, J = 3.2 Hz) | researchgate.net |
¹³C NMR Analysis
For example, the ¹³C NMR spectrum of 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidine-2-thione, a related heterocyclic compound, shows distinct signals for the thione carbon, the ring carbons, and the methylol substituent carbons, allowing for the identification of cis and trans isomers. mdpi.com The concerted application of one- and two-dimensional NMR experiments has been used to completely assign the ¹³C NMR resonances of various 1-acyl-3-(2-nitro-5-substitutedphenyl)-4,5-dihydro-1H-pyrazoles and their amino analogues. nih.gov
In the study of 3-amino-5,6-dimethoxyl-2-methyl quinazolin-4-(3H)-one derivatives, ¹³C NMR, in conjunction with other spectroscopic methods, was used to unequivocally confirm the synthesized structures. researchgate.net
Table 2: Illustrative ¹³C NMR Chemical Shifts (δ, ppm) for Carbons in Heterocyclic Systems
| Compound/Fragment | C=S | Ring Carbons | Substituent Carbons | Reference |
| 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidine-2-thione | 180.85, 180.43 | 85.73, 78.36 | 66.24 | mdpi.com |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC) for Structural Confirmation
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously establishing the structure of complex molecules by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. The analysis of a 2D-COSY spectrum of an isoindoline-1,3-dione derivative showed clear correlations between neighboring protons, confirming their connectivity. researchgate.net In the study of various ligands and complexes, 2D COSY spectra have been instrumental in assigning proton signals. rsc.org
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbon atoms to which they are directly attached. The analysis of the 2D-HSQC spectrum of an isoindoline-1,3-dione derivative indicated a perfect correlation between protons and adjacent carbons, while quaternary carbons showed no correlation. researchgate.net HSQC is a pivotal experiment in organic chemistry for revealing the chemical shifts of directly bonded ¹H and ¹³C nuclei. nih.gov For complex molecules, 2D HSQC spectra provide a more detailed biochemical fingerprint compared to 1D ¹H NMR spectra. nih.gov
The combined use of these 2D NMR techniques, often alongside other experiments like HMBC (Heteronuclear Multiple Bond Correlation), allows for the complete and accurate assignment of all ¹H and ¹³C signals, thereby confirming the proposed structure of the dihydroquinazolin-4(1H)-one derivative. mdpi.comresearchgate.net
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable information about the structure of the molecule through the analysis of its fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the ions produced.
In the study of 3-amino-6-chloro-2-methyl quinazolin-4-(3H)-one derivatives, EI-MS was used to confirm the structure of the synthesized compounds. sciencepublishinggroup.com The mass spectrum of one such derivative showed a weak molecular ion peak and a base peak resulting from a cleavage fragmentation. semanticscholar.org The fragmentation pattern provided characteristic ions that helped in the structural elucidation. semanticscholar.org For example, the molecular ion of a related compound, 3-amino-5,6-dimethoxyl-2-methyl quinazolin-4-(3H)-one, was observed to fragment by the loss of an –NH group. researchgate.net
The fragmentation pathways of various organic molecules, such as (E)-4-alkoxycarbonylalkylthiochalcones, have been investigated using EI-MS to differentiate between isomers. nih.gov
Table 3: Key Fragment Ions in the EI-MS of a 3-Amino-Substituted Quinazolin-4(3H)-one Derivative
| m/z | Fragmentation | Reference |
| 235 | Molecular Ion | semanticscholar.org |
| 220 | Loss of -NH | semanticscholar.org |
| 206 | Loss of CH₂ | sciencepublishinggroup.com |
| 177 | Loss of HCO | sciencepublishinggroup.com |
| 162 | Loss of -CH₃ | sciencepublishinggroup.com |
| 136 | Loss of CN | sciencepublishinggroup.com |
| 120 | Loss of O | sciencepublishinggroup.com |
| 93 | Loss of -HCN | semanticscholar.org |
| 65 | Loss of CO | semanticscholar.org |
High-Resolution Electron Ionization Mass Spectrometry (HREI-MS)
High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) provides the exact mass of the molecular ion and fragment ions with high accuracy. This allows for the determination of the elemental composition of the ions, which is a powerful tool for confirming the molecular formula of a newly synthesized compound.
HREI-MS is particularly useful for the structural verification and elucidation of both known and unknown compounds due to the detailed structural information contained within the fragmentation patterns. kobv.de For instance, in the analysis of various ligands, positive ESI HRMS spectra have been used to determine the m/z of the calculated and found molecular ions, confirming their composition. rsc.org The technique has also been applied to the study of complex molecules like lignin, where it has enabled the detection of a wide range of molecular weights. nih.gov
Theoretical and Computational Investigations of Dihydroquinazolin 4 1h One
Quantum Chemical Calculations
Quantum chemical calculations apply the principles of quantum mechanics to molecular systems to compute their properties. These methods are essential for creating a detailed map of a molecule's electronic landscape. Among the most versatile and widely used methods is Density Functional Theory (DFT), which has become a standard for routine calculations in chemistry and materials science due to its balance of accuracy and computational cost. wikipedia.org Such calculations can determine a molecule's ground state electronic structure, which in turn governs properties like bond lengths, binding energies, and reactivity. wikipedia.org
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org The core idea of DFT is that the properties of a many-electron system can be determined using its spatially dependent electron density as the fundamental variable, rather than the complex many-electron wave function. wikipedia.org Calculations are typically performed using a specific functional (e.g., B3LYP, ωB97XD) and a basis set (e.g., 6-311G(d,p)) to optimize the molecular geometry and compute various electronic parameters. nih.gov For a molecule like 5,8-Dihydroquinazolin-4(1H)-one, DFT is used to analyze its electronic structure, frontier molecular orbitals, charge distribution, and reactivity descriptors.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular reactivity and stability. nih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This indicates higher polarizability and a greater ease of undergoing charge transfer within the molecule. Based on the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's electronic properties. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). A high electrophilicity index indicates a good electrophile, while high softness suggests a molecule is more reactive. scholarsresearchlibrary.com
Table 1: Illustrative Global Reactivity Descriptors for a Dihydroquinazolinone Scaffold (Note: The following values are representative for this class of compounds and are for illustrative purposes, as specific published data for this compound is not available.)
| Parameter | Formula | Illustrative Value | Unit |
| HOMO Energy | EHOMO | -6.5 | eV |
| LUMO Energy | ELUMO | -1.5 | eV |
| Energy Gap | ΔE = ELUMO - EHOMO | 5.0 | eV |
| Ionization Potential | I ≈ -EHOMO | 6.5 | eV |
| Electron Affinity | A ≈ -ELUMO | 1.5 | eV |
| Electronegativity | χ = (I + A) / 2 | 4.0 | eV |
| Chemical Hardness | η = (I - A) / 2 | 2.5 | eV |
| Chemical Softness | S = 1 / η | 0.4 | eV-1 |
| Electrophilicity Index | ω = μ2 / 2η (where μ = -χ) | 3.2 | eV |
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying its reactive sites. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, revealing regions that are electron-rich (negative potential) and electron-poor (positive potential). These regions are crucial for understanding intermolecular interactions and predicting sites for electrophilic and nucleophilic attack. researchgate.net
In an MEP map, different colors represent different potential values. Typically, red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate or near-zero potential. researchgate.net For this compound, the most negative potential (red/yellow) would be expected around the electronegative carbonyl oxygen atom and the nitrogen atoms, indicating these are likely sites for electrophilic attack or hydrogen bonding interactions. The most positive regions (blue) would be located around the hydrogen atoms, particularly the N-H protons.
Fukui functions provide a more quantitative method to identify the most reactive sites within a molecule. nih.gov Derived from conceptual DFT, the Fukui function, f(r), describes the change in electron density at a specific point when the total number of electrons in the system changes. scholarsresearchlibrary.comnih.gov By condensing these values onto individual atoms, one can determine the local reactivity.
There are three main types of Fukui functions:
f+(r): Measures reactivity towards a nucleophilic attack (electron acceptance). A high value on an atom indicates it is a good site for a nucleophile to attack.
f-(r): Measures reactivity towards an electrophilic attack (electron donation). A high value indicates it is a good site for an electrophile to attack. nih.gov
f0(r): Measures reactivity towards a radical attack.
For this compound, Fukui analysis would likely identify the carbonyl carbon as a primary site for nucleophilic attack (high f+), while the nitrogen atoms and certain carbons in the aromatic ring would be potential sites for electrophilic attack (high f-).
Table 2: Illustrative Condensed Fukui Function Values for Key Atoms in this compound (Note: These values are for illustrative purposes to demonstrate the concept, as specific published data is unavailable.)
| Atom | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) |
| N1 | 0.052 | 0.125 |
| C2 | 0.089 | 0.061 |
| N3 | 0.048 | 0.119 |
| C4 | 0.185 | 0.033 |
| O (on C4) | 0.140 | 0.150 |
| C4a | 0.031 | 0.095 |
| C8a | 0.045 | 0.105 |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed description of the localized electronic structure of a molecule, translating the complex molecular orbitals into familiar Lewis structures with bonds, lone pairs, and antibonds. researchgate.net This analysis is crucial for understanding charge distribution, hybridization, and intramolecular charge transfer (hyperconjugation) interactions that contribute to molecular stability. researchgate.net
The most significant interactions are revealed by the second-order perturbation theory analysis within the NBO framework. This analysis calculates the stabilization energy, E(2), associated with electron delocalization from a filled "donor" NBO to an empty "acceptor" NBO. A large E(2) value indicates a strong interaction. For this compound, significant interactions would be expected, such as the delocalization of lone pair (LP) electrons from the oxygen and nitrogen atoms into the antibonding π* orbitals of the adjacent carbonyl and C=N groups. These interactions stabilize the molecule and influence its geometry and reactivity.
Table 3: Illustrative NBO Second-Order Perturbation Analysis for this compound (Note: The following donor-acceptor interactions are hypothetical examples based on the molecule's structure to illustrate NBO analysis.)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) N1 | π* (C4 - O) | 15.5 |
| LP (1) N3 | π* (C4 - O) | 18.2 |
| LP (2) O | σ* (N3 - C4) | 22.1 |
| π (C4a - C8a) | π* (C4 - O) | 25.8 |
Non-Linear Optical (NLO) Behavior Prediction
Molecules with significant intramolecular charge transfer, large dipole moments, and high polarizability can exhibit non-linear optical (NLO) properties. These properties are of great interest for applications in optoelectronics and photonics. rsc.org Computational methods, particularly DFT, can predict the NLO behavior of a molecule by calculating its electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β₀). scholarsresearchlibrary.comresearchgate.net
The first-order hyperpolarizability (β₀) is a key indicator of second-order NLO activity. Large β₀ values are often found in molecules with a strong electron donor-acceptor system that enhances charge transfer across the molecular framework. The quinazolinone core, with its electron-donating nitrogen atoms and electron-withdrawing carbonyl group, provides a basis for potential NLO activity. Calculations would quantify these properties and help assess the suitability of this compound and its derivatives for NLO applications.
Table 4: Illustrative Predicted NLO Properties for this compound (Note: These values are representative for heterocyclic compounds and are for illustrative purposes only.)
| Parameter | Illustrative Value | Unit |
| Dipole Moment (μ) | 3.5 | Debye |
| Mean Polarizability (α) | 120.5 | a.u. |
| First Hyperpolarizability (β₀) | 250.0 | a.u. |
Theoretical NMR Chemical Shift Calculations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. Theoretical calculations, particularly using Density Functional Theory (DFT), have become a well-established method to predict ¹H and ¹³C NMR chemical shifts, aiding in peak assignment and structural confirmation. nih.govsmu.edu The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These calculated shielding values are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). libretexts.orglibretexts.org
The accuracy of these predictions depends on the chosen methodology, including the density functional, basis set, and the model used to simulate solvent effects. nih.gov For instance, studies have benchmarked numerous DFT functionals and basis sets to identify the most accurate combinations for predicting chemical shifts in diverse organic molecules. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is a commonly employed approach for calculating NMR shielding constants. nih.gov For optimal accuracy, geometries are often optimized at a correlation-corrected level of theory, such as B3LYP-D3/6-311G(d,p), incorporating a solvent model like the Polarizable Continuum Model (PCM). nih.gov
Discrepancies between calculated and experimental shifts can point to incorrect structural assignments or highlight interesting electronic or conformational effects within the molecule. smu.edu For dihydroquinazolinone derivatives, these calculations can be crucial for distinguishing between isomers and confirming the structure of newly synthesized compounds.
Bond Dissociation Energies (BDE) and Autoxidation Mechanisms
Bond Dissociation Energy (BDE) is the enthalpy change associated with the homolytic cleavage of a bond in the gas phase. ucsb.eduustc.edu.cn It is a fundamental measure of bond strength and is critical for understanding reaction mechanisms, particularly those involving radical intermediates, such as autoxidation. The BDE of N-H and C-H bonds in the dihydropyrimidine (B8664642) ring of this compound is particularly relevant to its antioxidant potential and metabolic stability.
Autoxidation is a process of oxidation by atmospheric oxygen that often proceeds via a free-radical chain reaction. For compounds with functionalities similar to phenols or other hydrogen-donating antioxidants, the mechanism often involves the abstraction of a hydrogen atom to form a resonance-stabilized radical. researchgate.net In the case of this compound, the N-H bonds are potential sites for hydrogen donation. The ease of this donation is directly related to the N-H BDE. A lower BDE indicates a weaker bond, making the hydrogen atom more easily abstractable and suggesting greater potential as a radical-scavenging antioxidant.
Computational methods can be used to calculate BDEs with reasonable accuracy. These calculations help in predicting the most likely site of initial radical attack in an autoxidation process. Studies on related heterocyclic systems, such as dihydroxytryptamines, have shown that autoxidation can proceed through the formation of hydroperoxy intermediates and subsequent conversion to quinone-like species. nih.gov A similar pathway could be hypothesized for dihydroquinazolinones, where the dihydropyrimidine ring undergoes oxidation.
Molecular Modeling and Simulation Studies
Molecular modeling and simulation are indispensable tools in modern drug discovery, allowing for the visualization and analysis of interactions between a potential drug molecule (ligand) and its biological target, typically a protein or nucleic acid.
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule to form a stable complex. ekb.eg This method is widely used to screen virtual libraries of compounds against a specific biological target and to rationalize the structure-activity relationships (SAR) of a series of active molecules.
Derivatives of the dihydroquinazolinone scaffold have been extensively studied using molecular docking against a variety of therapeutic targets. nih.govnih.govresearchgate.net For example, various analogues have been docked into the active sites of enzymes like PARP10, matrix metalloproteinase-13 (MMP-13), and tubulin, as well as receptors such as the estrogen receptor. nih.govnih.govnih.gov These studies aim to identify key molecular interactions—such as hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions—that contribute to the binding affinity and selectivity of the compound. nih.govresearchgate.net
Docking results are often evaluated using a scoring function that estimates the binding energy (kcal/mol), with more negative values indicating a more favorable interaction. ekb.eg For instance, docking of 2,3-dihydroquinazolin-4(1H)-one derivatives into the colchicine (B1669291) binding site of tubulin has highlighted conserved interactions, providing a structural basis for their observed cytotoxic activity. rsc.orgnih.gov
Table 1: Examples of Molecular Docking Studies with Dihydroquinazolin-4(1H)-one Derivatives
| Derivative Type | Target Protein | Key Interactions Observed | Reference |
|---|---|---|---|
| 2-(Naphthalen-1-yl) derivative | Tubulin (Colchicine site) | Well-conserved interactions within the binding pocket. | nih.govrsc.org |
| Triazole derivative | PARP10 | Pi-pi T-shaped, pi-alkyl, hydrogen bonds, pi-sigma interactions. | nih.gov |
| Phenyl and tolyl derivatives | Various cancer targets | Hydrogen bonding, hydrophobic interactions, π-π stacking. | researchgate.netresearchgate.net |
Molecular Dynamics (MD) Simulations for Complex Stability
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the stability of a ligand-protein complex predicted by docking. nih.govresearchgate.net
Starting from the docked pose, the complex is placed in a simulated physiological environment (typically a box of water molecules and ions), and the trajectory of the system is calculated over a period of nanoseconds. nih.gov Key metrics analyzed from MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).
RMSD: This metric measures the average deviation of the protein backbone or ligand atoms from their initial position over the course of the simulation. A stable, low, and converging RMSD value for both the protein and the ligand suggests that the complex is stable and the ligand remains securely in the binding pocket. researchgate.net
RMSF: This metric identifies the flexible regions of the protein, typically on a per-residue basis. Analyzing the RMSF of residues in the binding pocket can reveal how the protein adapts to the presence of the ligand and which residues are key for maintaining the interaction. researchgate.net
MD simulations of dihydroquinazolinone derivatives complexed with targets like VEGFR2, c-Met, and EGFR have demonstrated the stability of these complexes over time, reinforcing the docking predictions. researchgate.netresearchgate.net
MM/PBSA Calculations for Binding Free Energy
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a post-processing technique applied to MD simulation trajectories to provide a more accurate estimation of the binding free energy (ΔG_bind) of a ligand to its target. nih.gov This method combines molecular mechanics energy calculations with continuum solvation models. researchgate.net
The binding free energy is calculated by considering the energies of the complex, the free protein, and the free ligand in solution. nih.gov The calculation typically includes contributions from van der Waals forces, electrostatic interactions, polar solvation energy (calculated using the Poisson-Boltzmann model), and nonpolar solvation energy (often estimated from the solvent-accessible surface area). nih.govresearchgate.net
MM/PBSA provides a more rigorous evaluation of binding affinity than docking scores alone and can be used to compare the binding of different ligands to the same target. nih.gov While computationally more intensive than docking, it offers a better balance between accuracy and computational cost compared to more rigorous free energy perturbation methods. However, the results can be sensitive to the simulation parameters and the specific variant of the method used. nih.gov
In Silico Predictions for Pharmacokinetic Profiles (ADMET)
Before a compound can become a successful drug, it must possess favorable pharmacokinetic properties. These properties are often grouped under the acronym ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity. nih.gov Predicting these properties in silico at an early stage of drug discovery is crucial to filter out compounds that are likely to fail later in development due to poor pharmacokinetics or toxicity. nih.govjapsonline.com
Various computational models, often based on Quantitative Structure-Activity Relationships (QSAR), are used to predict ADMET properties for novel compounds like dihydroquinazolinone derivatives. nih.govresearchgate.net These predictions help guide the design of new analogues with improved drug-like properties.
Key predicted parameters often include:
Absorption: Human Intestinal Absorption (HIA), Caco-2 cell permeability.
Distribution: Plasma Protein Binding (PPB), Blood-Brain Barrier (BBB) penetration.
Metabolism: Prediction of cytochrome P450 (CYP) enzyme inhibition or substrate potential.
Excretion: Often inferred from metabolism and physicochemical properties.
Toxicity: Predictions for hepatotoxicity, carcinogenicity, and mutagenicity. japsonline.comresearchgate.net
Drug-likeness rules, such as Lipinski's Rule of Five, are also commonly assessed. japsonline.com These rules relate physicochemical properties (molecular weight, logP, number of hydrogen bond donors and acceptors) to the likelihood of a compound having good oral bioavailability. japsonline.comresearchgate.net Studies on various quinazolinone derivatives have shown that these compounds can be designed to have good predicted pharmacokinetic profiles. ekb.egnih.govnih.gov
Table 2: Representative In Silico ADMET Predictions for Dihydroquinazolinone Analogues
| ADMET Parameter | Predicted Property/Level | Significance | Reference |
|---|---|---|---|
| Human Intestinal Absorption (HIA) | Good to moderate absorption (Levels 0-1) | Predicts oral bioavailability. | nih.gov |
| Plasma Protein Binding (PPB) | Variable (Levels 0-2, <90% to >95%) | Affects the free concentration of the drug available for therapeutic action. | nih.gov |
| Hepatotoxicity | Predicted to be non-toxic | Indicates potential for drug-induced liver injury. | japsonline.comresearchgate.net |
| Lipinski's Rule of Five | Generally compliant | Suggests good potential for oral bioavailability. | ekb.egjapsonline.com |
Structure Activity Relationship Sar Studies of Dihydroquinazolin 4 1h One Analogues
Impact of Substituent Effects on Biological Activities
The biological activity of 5,8-dihydroquinazolin-4(1H)-one analogues is profoundly influenced by the nature and position of various substituents on the quinazoline (B50416) core and its appended functionalities. Research has demonstrated that even minor chemical modifications can lead to significant changes in potency and selectivity across different biological targets.
For instance, in the context of anticancer activity, the substitution pattern on the phenyl ring at the 2-position of the dihydroquinazolinone scaffold plays a critical role. Studies on related 2,3-dihydroquinazolin-4(1H)-one analogues have shown that aromatic substituents at this position are generally more favorable for activity than aliphatic ones. While simple phenyl and tolyl groups can confer good activity, the introduction of bulky substituents on this aromatic ring often leads to a decrease in potency. nih.gov Furthermore, the electronic properties of these substituents are a key determinant of activity. While nitro groups have been found to be poorly tolerated, trifluoromethyl (-CF3) substitution can maintain or even enhance activity, suggesting that electron-withdrawing effects are not the sole factor at play. nih.gov Halogenation, particularly with bromine, is generally well-tolerated. nih.gov
In the pursuit of enzyme inhibitors, such as those targeting α-amylase and α-glucosidase for diabetic management, the substituents on the dihydroquinazolin-4(1H)-one core dictate the inhibitory potential. A variety of these derivatives have demonstrated good to moderate inhibitory activities. nih.gov The presence and nature of substituents on the aryl ring attached to the quinazoline system are crucial for effective binding to the enzyme's active site.
Moreover, in the development of transient receptor potential melastatin 2 (TRPM2) inhibitors, specific substitutions on the 2,3-dihydroquinazolin-4(1H)-one framework have been identified as key for inhibitory activity. A notable derivative, D9, which incorporates specific substitutions, has shown significant inhibitory action against the TRPM2 channel. nih.gov
Rationalization of Inhibitory Potential Based on Structural Variations
The inhibitory potential of this compound analogues can be rationalized by examining how structural variations affect their interaction with biological targets at a molecular level. The three-dimensional arrangement of atoms and the electronic distribution within the molecule are paramount for achieving optimal binding affinity and, consequently, potent inhibition.
For anticancer applications targeting tubulin polymerization, the orientation of substituents can have a profound effect. For example, in a series of 2,3-dihydroquinazolin-4(1H)-one analogues, the positioning of a naphthyl group at the 2-position was found to be critical. A 1-naphthyl substituent resulted in a 50-fold increase in potency compared to the 2-naphthyl analogue, highlighting the importance of the substituent's spatial arrangement for fitting into the binding pocket of tubulin. nih.gov The preference for non-hydrogen-bonding moieties in certain regions of the molecule, as suggested by the comparable activity of methoxy (B1213986) and phenyl analogues to the parent phenyl compound, further refines the understanding of the target's binding site topology. nih.gov
In the context of enzyme inhibition, the inhibitory mechanism is often competitive, indicating that the analogues bind to the same active site as the natural substrate. The structural features that enhance this binding include the presence of specific aromatic aldehydes and aniline (B41778) derivatives incorporated during synthesis. These moieties can form crucial interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the catalytic site of enzymes like α-amylase and α-glucosidase.
The development of TRPM2 inhibitors also relies on a clear understanding of the structural requirements for binding. The identification of an initial hit compound through virtual screening, followed by the synthesis and evaluation of a series of derivatives, allows for the elucidation of key structural motifs necessary for inhibition. The inhibitory activity of these compounds is typically assessed through methods like calcium imaging and electrophysiology, which provide a direct measure of the compound's effect on channel function. nih.gov
Quantitative Structure-Activity Relationships (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools that correlate the structural or property descriptors of a series of compounds with their biological activities. These methodologies are instrumental in understanding the physicochemical properties that govern the activity of this compound analogues and in guiding the design of new, more potent derivatives.
QSAR models are developed by calculating a wide range of molecular descriptors, which can be constitutional, topological, geometrical, electrostatic, or quantum-chemical in nature. These descriptors quantify various aspects of the molecular structure. By employing statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is derived that links a selection of these descriptors to the observed biological activity. nih.gov
For quinazoline derivatives, QSAR studies have been successfully applied to predict their cytotoxic activity against cancer cell lines. nih.gov These studies have highlighted the importance of descriptors related to the molecule's constitution, functional groups, and charge distribution in determining their anticancer potential. Such models not only provide predictive power but also offer insights into the mechanism of action by identifying the key structural features that influence activity.
For instance, a QSAR study on vasorelaxant quinazoline-4-carboxamides revealed that specific descriptors could effectively model their biological properties. researchgate.net Similarly, in the broader context of quinazoline derivatives as anticancer agents, QSAR analyses have been employed to establish a relationship between the structural features and their activity against breast cancer cell lines. nih.gov These computational approaches, often coupled with molecular docking studies, facilitate the in-silico screening and design of novel lead compounds with improved pharmacological profiles. nih.gov
Biochemical and Pharmacological Investigations in Vitro and in Silico
Enzyme Inhibition Studies (In Vitro and In Silico)
Derivatives of the quinazolinone core have demonstrated inhibitory activity against several key enzyme families, suggesting their potential application in diverse therapeutic areas. The structure of the quinazolinone moiety serves as a versatile pharmacophore, allowing for modifications that can tune its binding affinity and selectivity for different enzyme targets. mdpi.com
The inhibition of α-amylase and α-glucosidase is a key strategy for managing postprandial hyperglycemia, a hallmark of type 2 diabetes mellitus. researchgate.netnih.gov These enzymes are responsible for the breakdown of complex carbohydrates into absorbable glucose in the digestive system. nih.gov By slowing this process, their inhibitors can help regulate blood sugar levels. nih.gov
Several studies have highlighted the potential of quinazolinone derivatives as inhibitors of these enzymes. For instance, a series of 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones were evaluated for their inhibitory effects. nih.gov Certain derivatives, such as 5a and 5h , were identified as potent dual inhibitors, proving more effective than the standard drug quercetin (B1663063) against both α-amylase and α-glucosidase. nih.gov In another study, newly synthesized hybrids of quinazolinone-1,2,3-triazole-acetamide showed significant inhibitory activity against α-glucosidase, with IC₅₀ values ranging from 4.8 to 140.2 μM, far surpassing the efficacy of the standard inhibitor, acarbose (B1664774) (IC₅₀ = 750.0 μM). researchgate.net The structure-activity relationship analyses suggest that the nature and position of substituents on the aryl moiety significantly influence the inhibitory potency. researchgate.net
Table 1: Inhibition of Carbohydrate-Metabolizing Enzymes by Quinazolinone Derivatives Data sourced from in vitro assays.
| Compound | Target Enzyme | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) of Ref. |
| Quinazolinone-1,2,3-triazole-acetamide hybrid (most active) | α-Glucosidase | 4.8 | Acarbose | 750.0 |
| 3h | α-Glucosidase | 11.23 ± 0.08 | Quercetin | 18.45 ± 0.05 |
| 5a | α-Glucosidase | 15.65 ± 0.19 | Quercetin | 18.45 ± 0.05 |
| 5h | α-Glucosidase | 17.07 ± 0.03 | Quercetin | 18.45 ± 0.05 |
| 3h | α-Amylase | 12.35 ± 0.11 | Quercetin | 20.11 ± 0.08 |
| 5a | α-Amylase | 16.33 ± 0.04 | Quercetin | 20.11 ± 0.08 |
| 5h | α-Amylase | 18.51 ± 0.14 | Quercetin | 20.11 ± 0.08 |
Inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease, as it enhances cholinergic neurotransmission. shd-pub.org.rsnih.gov Dihydroquinazolin-4(1H)-one derivatives have been synthesized and evaluated as potential dual inhibitors of these enzymes. shd-pub.org.rsresearchgate.net
In one study, a library of 38 synthetic dihydroquinazolin-4(1H)-one derivatives was screened. shd-pub.org.rsresearchgate.net The inhibitory activity was found to be highly dependent on the substituents on the aryl portion of the molecule. shd-pub.org.rs For example, compounds with a 2,4-dichloro substitution showed potent inhibition against both AChE (IC₅₀ = 24.57 ± 0.07 µM) and BChE (IC₅₀ = 27.57 ± 0.07 µM). researchgate.net Kinetic studies revealed that the most active compounds acted as noncompetitive inhibitors of AChE and competitive inhibitors of BChE. shd-pub.org.rs Molecular docking simulations further elucidated the binding interactions within the active sites of both enzymes, supporting the in vitro findings. shd-pub.org.rs
Table 2: Cholinesterase Inhibition by 2,3-Dihydroquinazolin-4(1H)-one Derivatives Data from in vitro evaluation against AChE and BChE.
| Compound Substitution | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |
| 2-Chloro | 23.08 ± 0.03 | 26.08 ± 0.43 |
| 2,6-Dichloro | 24.94 ± 0.12 | 27.13 ± 0.08 |
| 2,4-Dichloro | 24.57 ± 0.07 | 27.57 ± 0.07 |
| 4-Chloro | 35.04 ± 0.20 | 37.13 ± 0.18 |
| 2-Hydroxy, 3,5-Dichloro | 61.89 ± 0.12 | 67.91 ± 0.18 |
| Donepezil (Standard) | 15.08 ± 0.07 | N/A |
Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases like cancer, making them attractive drug targets. nih.govnih.gov The quinazolinone scaffold has been utilized to develop inhibitors for several kinases.
Polo-Like Kinase 1 (PLK1): PLK1 is a key regulator of mitosis, and its inhibition can lead to mitotic arrest and apoptosis in cancer cells. nih.gov While direct studies on 5,8-dihydroquinazolin-4(1H)-one are limited, related structures have shown promise. For example, heteroaryl-linked 5-(1H-benzimidazol-1-yl)-2-thiophenecarboxamides were developed as potent PLK1 inhibitors, demonstrating the utility of complex heterocyclic systems in targeting this enzyme. nih.gov
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Some quinazolinone-based compounds designed as DHFR inhibitors have also shown cross-reactivity with other kinase targets. One such inhibitor, DHFR-IN-4 , displayed inhibitory activity against both EGFR and HER2, with IC₅₀ values of 246 nM and 357 nM, respectively. medchemexpress.com
Pyridoxal Kinase: Currently, there is limited specific information in the reviewed literature regarding the inhibition of Pyridoxal Kinase by this compound derivatives, indicating a potential area for future investigation.
Dihydrofolate reductase (DHFR) is a vital enzyme in the synthesis of DNA precursors, making it a well-established target for anticancer and antimicrobial drugs. nih.govnih.gov The quinazolinone framework has been successfully used to design potent DHFR inhibitors, often as analogues of methotrexate. nih.gov
A study focused on designing new quinazoline (B50416) analogs to fit the active site of human DHFR led to the identification of several potent inhibitors. nih.gov Molecular modeling was used to guide the synthesis, and the resulting compounds were tested for their in vitro inhibitory activity. Compounds 28 , 30 , and 31 emerged as the most active DHFR inhibitors, with IC₅₀ values of 0.5, 0.4, and 0.4 μM, respectively. nih.gov These findings underscore the effectiveness of the quinazolinone scaffold in creating high-affinity ligands for the DHFR enzyme. nih.gov
Table 3: Human DHFR Inhibition by Quinazolinone Analogs Data from in vitro enzyme inhibition assays.
| Compound | DHFR IC₅₀ (µM) |
| 28 | 0.5 |
| 30 | 0.4 |
| 31 | 0.4 |
| 19 | >15 |
| 41 | >15 |
| 47 | >15 |
Inflammation and altered cellular metabolism are key features of cancer progression. nih.gov Cyclooxygenase-2 (COX-2) is a pro-inflammatory enzyme, while lactate (B86563) dehydrogenase A (LDHA) is central to the Warburg effect, a metabolic shift observed in cancer cells. nih.govresearchgate.net
The inhibitory potential of 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones against both COX-2 and LDHA has been investigated. nih.gov While none of the tested compounds surpassed the reference inhibitors (Celecoxib for COX-2, Sodium Oxamate for LDHA), several derivatives showed notable activity. Compounds 3a and 3g were the most effective inhibitors against both enzymes among the series. nih.gov The study demonstrated that the inhibitory efficiency increased with higher concentrations of the compounds. nih.gov Molecular docking was also employed to understand the binding interactions with these protein targets. nih.gov
Table 4: COX-2 and LDHA Inhibition by Quinazolinone Derivatives Data represents the mean percentage of enzyme inhibition at specified concentrations.
| Compound | COX-2 Inhibition (%) at 0.200 mg/mL | LDHA Inhibition (%) at 0.200 mg/mL |
| 3a | 43.1 ± 0.05 | 40.2 ± 0.04 |
| 3c | 22.3 ± 0.02 | 19.3 ± 0.02 |
| 3f | 35.8 ± 0.02 | 31.6 ± 0.01 |
| 3g | 40.5 ± 0.01 | 38.8 ± 0.02 |
| 5a | 33.7 ± 0.04 | 30.1 ± 0.03 |
| Celecoxib (Ref.) | 71.9 ± 0.02 (at 0.1 mg/mL) | N/A |
| Sodium Oxamate (Ref.) | N/A | 65.7 ± 0.03 (at 0.1 mg/mL) |
Antioxidant Activity Evaluation (In Vitro and In Silico)
Reactive oxygen species (ROS) can cause significant cellular damage, contributing to various pathologies. mdpi.com Antioxidants mitigate this damage by neutralizing these reactive species. Quinazolin-4-ones, particularly when derivatized with polyphenolic groups, have shown significant antioxidant properties. mdpi.comnih.gov
The antioxidant potential of these compounds is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging. researchgate.netresearchgate.net Studies have shown that linking the quinazolin-4-one scaffold to phenolic compounds can lead to a synergistic increase in antioxidant activity. mdpi.comresearchgate.net The number and position of the phenolic hydroxyl groups are directly related to the antioxidant capacity. researchgate.net
For example, a series of 2,3-dihydroquinazolin-4(1H)-one derivatives showed potent radical scavenging activities. researchgate.net The compound with a 2,4-dichloro substitution, which was also a potent cholinesterase inhibitor, displayed strong antioxidant effects with an IC₅₀ value of 16.33 ± 0.02 µM in the DPPH assay and 18.01 ± 0.12 µM in the ABTS assay. researchgate.net Similarly, synthesized 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, particularly compounds 3a and 3g , efficiently scavenged DPPH radicals with IC₅₀ values lower than the standard antioxidant BHT. nih.gov Theoretical quantum studies have also been employed to calculate descriptors like bond dissociation enthalpy (BDE) to predict and rationalize the observed antioxidant activities. nih.gov
Table 5: Antioxidant Activity of Dihydroquinazolin-4(1H)-one Derivatives IC₅₀ values from in vitro radical scavenging assays.
| Compound Substitution | DPPH Scavenging IC₅₀ (µM) | ABTS Scavenging IC₅₀ (µM) |
| 2,4-Dichloro | 16.33 ± 0.02 | 18.01 ± 0.12 |
| 2-Chloro | 17.65 ± 0.23 | 19.47 ± 0.03 |
| 2,6-Dichloro | 30.7 ± 0.06 | 32.97 ± 0.19 |
| 4-Chloro | 41.7 ± 0.06 | 42.97 ± 0.19 |
| Ascorbic Acid (Standard) | 15.08 ± 0.07 | 16.09 ± 0.17 |
Radical Scavenging Assays (e.g., DPPH, ABTS)
The antioxidant potential of quinazolin-4(3H)-one derivatives has been evaluated using various in vitro radical scavenging assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. These tests are standard methods for assessing the capacity of compounds to neutralize free radicals.
In studies on new phenolic derivatives of quinazolin-4(3H)-one, their ability to scavenge DPPH and ABTS radicals was determined spectrophotometrically. The results from these assays were often comparable, indicating a consistent antioxidant activity profile. For instance, certain ortho-diphenolic derivatives of 4(3H)-quinazolinone demonstrated higher radical scavenging activity than the reference antioxidants, Trolox and ascorbic acid. nih.gov The scavenging activity is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater antioxidant potency.
The DPPH radical is a stable free radical that shows maximum absorbance at 517 nm. researchgate.net When an antioxidant compound donates a hydrogen atom or an electron to DPPH, the absorbance decreases, and the color of the solution changes from violet to pale yellow. This change in absorbance is used to calculate the radical scavenging activity. researchgate.netnih.gov Similarly, the ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The ability of a compound to reduce the ABTS•+ radical and cause a decolorization is measured spectrophotometrically. nih.govnih.gov
Interactive Table: DPPH and ABTS Radical Scavenging Activity of Selected Quinazolin-4(3H)-one Derivatives
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference |
| Compound 5a | Data not available | More active than Trolox/ascorbic acid | nih.gov |
| Compound 5c | More active than Trolox/ascorbic acid | More active than Trolox/ascorbic acid | nih.gov |
| Compound 5d | More active than Trolox/ascorbic acid | More active than Trolox/ascorbic acid | nih.gov |
| Compound 5h | Most active in series | Most active in series | nih.gov |
| Compound 5j | Most active in series | Most active in series | nih.gov |
| Compound 5k | Most active in series | Most active in series | nih.gov |
| Trolox (Reference) | Standard | Standard | nih.govnih.gov |
| Ascorbic Acid (Reference) | Standard | Standard | nih.govnih.gov |
Theoretical Assessments of Antioxidant Mechanisms
Theoretical studies, often employing quantum and thermodynamical calculations, have been utilized to understand the antioxidant mechanisms of quinazolinone derivatives. researchgate.netembopress.org These computational approaches provide insights into the structure-activity relationships and the electronic properties that govern the antioxidant potential of these molecules.
Density Functional Theory (DFT) is a common method used to calculate various molecular descriptors, such as bond dissociation enthalpies (BDE), ionization potentials (IP), and electron affinity (EA). These parameters help to elucidate the likely mechanism of antioxidant action, which can include hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), or sequential proton loss electron transfer (SPLET). By analyzing these computed values, researchers can predict and rationalize the observed antioxidant activities of different derivatives. embopress.org
For phenolic derivatives of quinazolin-4(3H)-one, theoretical calculations have been performed to evaluate the influence of substituents and their positions on the antioxidant activity. nih.gov These studies aid in the rational design of new derivatives with enhanced antioxidant properties by identifying the key structural features responsible for radical scavenging.
Modulators of Cellular Processes (In Vitro)
Tubulin Polymerization Modulation
Certain derivatives of 2,3-dihydroquinazolin-4(1H)-one have been identified as modulators of tubulin polymerization, a critical process in cell division. nih.gov Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Compounds that interfere with tubulin polymerization can disrupt mitosis and induce cell cycle arrest, making them of interest in cancer research.
In a study of various 2,3-dihydroquinazolin-4(1H)-one and quinazolin-4(3H)-one analogues, several compounds were found to inhibit tubulin polymerization. nih.gov For example, 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (compound 39) and 2-(2-methoxystyryl)quinazolin-4(3H)-one (compound 64) demonstrated significant inhibition of microtubule formation. nih.gov Molecular modeling studies suggested that these compounds may bind to the colchicine (B1669291) binding site on tubulin, thereby preventing its polymerization. nih.gov The inhibitory effect on tubulin polymerization often correlates with the cytotoxic activity of these compounds against various cancer cell lines. nih.gov
Apoptosis Induction Mechanisms (e.g., Cytochrome c translocation, Caspase activation, NF-κB inhibition)
Quinazolinone derivatives have been shown to induce apoptosis, or programmed cell death, through various cellular mechanisms. One notable study demonstrated that a novel quinazolinone derivative, 2,3-dihydro-2-(quinoline-5-yl)quinazolin-4(1H)-one (DQQ), induces apoptosis in human leukemia MOLT-4 cells through a cytochrome c-dependent pathway. researchgate.netnih.govnih.gov
The induction of apoptosis by DQQ was confirmed by several assays, including the observation of cellular and nuclear morphological changes, annexin-V staining, and analysis of the mitochondrial membrane potential. nih.gov A key event in this process is the release of cytochrome c from the mitochondria into the cytosol. nih.govembopress.org Cytosolic cytochrome c then participates in the formation of the apoptosome, which leads to the activation of a cascade of caspases, a family of cysteine proteases that execute the apoptotic program. nih.gov
The study on DQQ showed activation of caspases, which are central to the execution of apoptosis. nih.govnih.gov Caspase activation can occur through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. nih.gov The release of cytochrome c is a hallmark of the intrinsic pathway. nih.gov Activated caspases, such as caspase-3, cleave a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic features of apoptosis. rsc.org In the case of DQQ, a universal caspase inhibitor, Z-VAD-FMK, was able to block the induced apoptosis, confirming the critical role of caspases. nih.gov
Furthermore, some natural compounds have been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which is often dysregulated in cancer and inflammatory diseases. semanticscholar.org While direct evidence for NF-κB inhibition by this compound is limited, the broader class of quinazolinone derivatives is being explored for its potential to modulate various signaling pathways involved in cell survival and apoptosis.
Cell Cycle Analysis
The modulation of tubulin polymerization by certain dihydroquinazolin-4(1H)-one derivatives directly impacts the cell cycle. Cell cycle analysis, often performed using flow cytometry with DNA-staining dyes like propidium (B1200493) iodide (PI), allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). nih.govnih.govresearchgate.net
Studies on 2,3-dihydroquinazolin-4(1H)-one analogues have shown that compounds that inhibit tubulin polymerization can induce cell cycle arrest, particularly in the G2/M phase. nih.gov For instance, compounds 39 and 64 were found to cause an accumulation of cells in the G2/M phase, which is consistent with their activity as tubulin polymerization inhibitors. nih.gov This arrest prevents the cells from proceeding through mitosis, ultimately leading to cell death. The ability to induce cell cycle arrest is a key mechanism by which many anticancer agents exert their effects. mdpi.com
Q & A
Q. Critical parameters :
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Higher temps accelerate cyclization but risk decomposition |
| Catalyst loading | 5–10 mol% | Excess catalyst can promote side reactions |
| Solvent | Water or ethanol | Polar solvents enhance solubility of intermediates |
Basic: How is the molecular structure of this compound derivatives characterized experimentally?
Answer:
Structural validation relies on:
- X-ray crystallography : Determines bond lengths, angles, and dihedral angles (e.g., C1–N1 bond: 1.332 Å; N1–C7–C8 angle: 120.5°) .
- NMR spectroscopy : Distinct signals for NH protons (~δ 6.9–7.8 ppm) and diastereotopic methyl groups (e.g., δ 0.97 ppm for CH3 in 5d) .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]+ at m/z 315 for C18H14N4O) confirm molecular weight .
Basic: What pharmacological activities are associated with this compound derivatives?
Answer:
These compounds exhibit:
- Anti-leishmanial activity : EC50 values of 2.3–8.7 µM against Leishmania donovani via inhibition of trypanothione reductase .
- α-Glucosidase inhibition : IC50 = 12.4 µM for 4g (5-chloro-3-methyl derivative), surpassing acarbose (IC50 = 18.2 µM) .
- Anticancer potential : MHY2251 (a dihydroquinazolinone derivative) induces apoptosis in MCF-7 cells (IC50 = 4.2 µM) by inhibiting SIRT1 .
Advanced: How can researchers optimize synthetic yields for nitro- or bromo-substituted derivatives?
Answer:
Nitration and bromination require precise control:
Q. Example optimization table :
| Derivative | Substituents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 5a | 6,8-dibromo | 78 | 98.2 |
| 4g | 6-nitro | 82 | 97.5 |
Advanced: How should contradictory data on bioactivity across studies be addressed?
Answer:
Discrepancies often arise from:
- Substituent effects : Electron-withdrawing groups (e.g., -NO2) enhance anti-leishmanial activity but reduce α-glucosidase inhibition .
- Assay variability : Use standardized protocols (e.g., MTT vs. resazurin assays for cytotoxicity). For example, MHY2251 shows IC50 = 4.2 µM (resazurin) vs. 6.1 µM (MTT) .
- Stereochemical factors : Crystallographic data (e.g., dihedral angle of 15.2° in 5a) indicate conformational flexibility impacting target binding .
Advanced: What role do fluorine substituents play in enhancing bioactivity?
Answer:
Fluorine atoms improve:
- Metabolic stability : C-F bonds resist oxidative degradation (e.g., 6,8-difluoro derivatives show t1/2 > 8 hours in microsomes) .
- Binding affinity : Fluorine’s electronegativity strengthens hydrogen bonds (e.g., ΔG = -9.8 kcal/mol for 6-F derivative vs. -7.2 kcal/mol for parent compound in SIRT1 docking) .
Advanced: How can molecular docking guide the design of dihydroquinazolinone-based inhibitors?
Answer:
Docking studies (e.g., AutoDock Vina) predict:
- Binding modes : The quinazolinone core anchors in hydrophobic pockets (e.g., SIRT1’s NAD+ binding site), while substituents form polar contacts .
- Structure-activity relationships (SAR) : Para-substituted aryl groups improve affinity (e.g., -OCH3 increases ∆G by 1.5 kcal/mol vs. -H) .
Advanced: What green chemistry strategies are viable for large-scale synthesis?
Answer:
Sustainable approaches include:
- Solvent-free catalysis : IRMOF-3 nanomaterials enable 92% yield with 10 recycles .
- Biocatalysis : Lipase-mediated reactions in water achieve 88% enantiomeric excess for chiral derivatives .
- Waste reduction : 2-Methyltetrahydrofuran (2-MeTHF) reduces E-factor to 0.7 vs. 5.2 for dichloromethane .
Advanced: How can regioselective functionalization be achieved in dihydroquinazolinones?
Answer:
Strategies include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
